N-[4-(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and a propan-2-yl phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. This reaction is carried out under reflux conditions in glacial acetic acid for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated and purified through standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents on the benzodioxole ring or the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can produce a variety of substituted benzodioxole compounds with different functional groups.
Scientific Research Applications
N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE include other benzodioxole derivatives and carboxamide-containing compounds. Examples include:
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide .
- Various pyrrole and pyrazine derivatives that share similar structural features .
Uniqueness
The uniqueness of N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C17H17NO3 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H17NO3/c1-11(2)12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(9-13)21-10-20-15/h3-9,11H,10H2,1-2H3,(H,18,19) |
InChI Key |
PAPOJCREHNGARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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